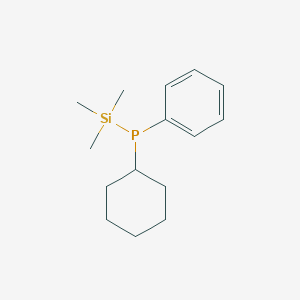
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a carboxylic acid group at the 6th position, a methyl group at the 2nd position, a nitroso group at the 3rd position, and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester typically involves multi-step organic reactions One common method includes the cyclization of substituted pyridines with appropriate reagents to form the indolizine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or other cellular components, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole core structure but differ in the position and type of substituents.
Indolizine derivatives: Compounds with variations in the substituents on the indolizine ring.
Uniqueness
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
59603-89-3 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
ethyl 2-methyl-3-nitrosoindolizine-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)9-4-5-10-6-8(2)11(13-16)14(10)7-9/h4-7H,3H2,1-2H3 |
Clave InChI |
VFJRYGHULOMTER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C(=CC(=C2N=O)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)



![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)
